

Ethyl 3-(chloroformyl)carbazate: An Unconventional Reagent in Peptide Synthesis

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Compound of Interest

Compound Name: Ethyl 3-(chloroformyl)carbazate

Cat. No.: B098717

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Comprehensive analysis of available scientific literature and chemical databases reveals no established application or protocols for the use of **ethyl 3-(chloroformyl)carbazate** as a reagent in standard peptide synthesis. Despite extensive searches for its role in N-terminal protection, C-terminal activation, or as a direct coupling agent, there is a notable absence of data to support its utility in this field. This suggests that **ethyl 3-(chloroformyl)carbazate** is not a conventional or documented tool for the formation of peptide bonds.

The standard and widely practiced methods for peptide synthesis, both in solution-phase and solid-phase (SPPS), rely on a well-defined set of reagents. These include N-protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), and coupling reagents such as carbodiimides (e.g., DCC, DIC, EDC) and onium salts (e.g., HBTU, HATU). These established methods are supported by a vast body of literature detailing their reaction mechanisms, protocols, and optimization for achieving high yields and purity of the resulting peptides.

The chemical structure of **ethyl 3-(chloroformyl)carbazate**, featuring a reactive chloroformyl group, theoretically suggests potential for reaction with the amine group of an amino acid. This could hypothetically lead to the formation of a carbazate-protected amino acid. However, the subsequent steps for its integration into a peptide chain and the conditions for its removal (deprotection) are not described in the accessible scientific literature.

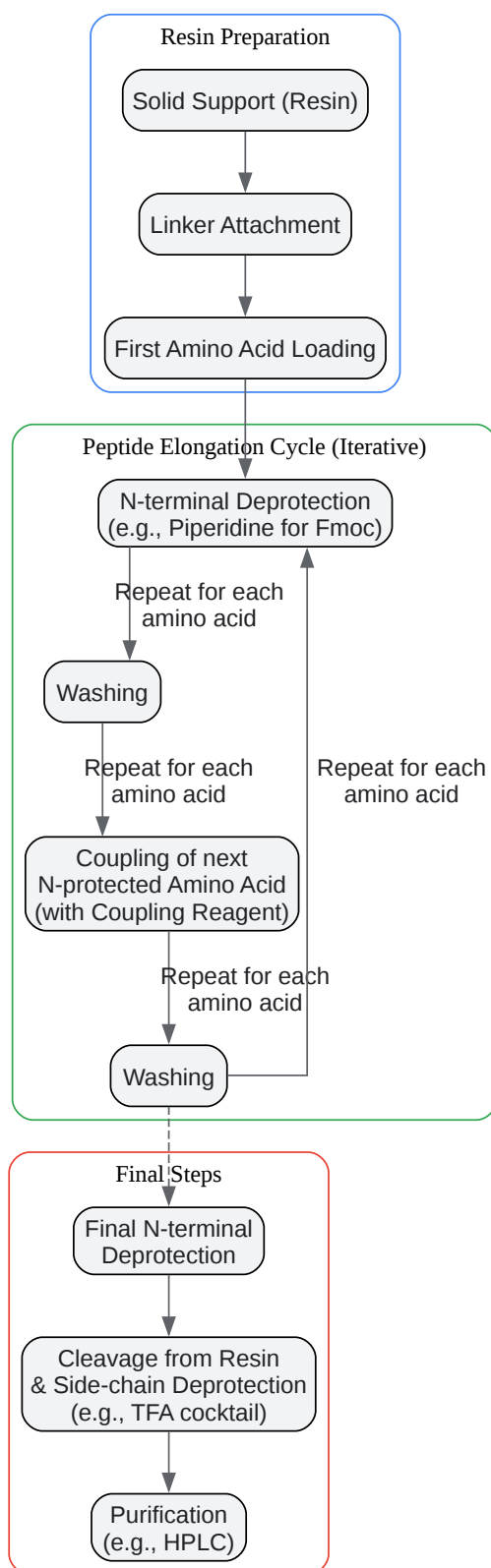
One related area of research involves the synthesis of amino acid hydrazides, which are precursors for certain peptide ligation strategies. For instance, α -N-protected amino acid

hydrazides can be synthesized using a mixed anhydride method involving an N-protected amino acid and ethyl chloroformate, followed by reaction with hydrazine.^[1] This process, while employing a similar chloroformate reagent, does not utilize **ethyl 3-(chloroformyl)carbazate** and serves a different purpose than direct peptide bond formation.

Given the lack of documented use, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or visualizations for the application of **ethyl 3-(chloroformyl)carbazate** in peptide synthesis. Researchers, scientists, and drug development professionals seeking to perform peptide synthesis are advised to consult protocols and methodologies that utilize well-established and validated reagents and techniques.

General Principles of Peptide Synthesis

For the benefit of the intended audience, a brief overview of the conventional peptide synthesis workflow is provided below. This logical relationship diagram illustrates the fundamental steps in Solid-Phase Peptide Synthesis (SPPS), the most common method for creating synthetic peptides.



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References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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Phone: (601) 213-4426

Email: info@benchchem.com